molecular formula C6H13NO2S B13180895 (1-Methylcyclobutyl)methanesulfonamide

(1-Methylcyclobutyl)methanesulfonamide

Cat. No.: B13180895
M. Wt: 163.24 g/mol
InChI Key: AQNONIQTMATPRA-UHFFFAOYSA-N
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Description

(1-Methylcyclobutyl)methanesulfonamide: is an organic compound with the molecular formula C6H13NO2S. It belongs to the class of sulfonamides, which are widely known for their applications in medicinal chemistry due to their antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclobutyl)methanesulfonamide typically involves the reaction of 1-methylcyclobutylamine hydrochloride with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (1-Methylcyclobutyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1-Methylcyclobutyl)methanesulfonamide involves its interaction with specific enzymes and proteins. The sulfonamide group mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: (1-Methylcyclobutyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(1-methylcyclobutyl)methanesulfonamide

InChI

InChI=1S/C6H13NO2S/c1-6(3-2-4-6)5-10(7,8)9/h2-5H2,1H3,(H2,7,8,9)

InChI Key

AQNONIQTMATPRA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CS(=O)(=O)N

Origin of Product

United States

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